molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No.: B3047658
CAS No.: 143054-85-7
M. Wt: 320.89 g/mol
InChI Key: AODKNJMXYHFJDP-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium salt that features a pyridinium ring substituted with a dimethylamino group and a trimethoxysilylpropyl group. This compound is notable for its applications in various fields, including organic synthesis, materials science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 3-(trimethoxysilyl)propyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can modify surfaces and interfaces, enhancing their properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 4-(dimethylamino)-1-[3-(triethoxysilyl)propyl]-, chloride: Similar structure but with triethoxysilyl group.

    Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, bromide: Similar structure but with bromide ion.

Uniqueness

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is unique due to its combination of a pyridinium ring with a trimethoxysilylpropyl group, which imparts both ionic and covalent reactivity. This dual functionality makes it highly versatile for various applications in chemistry, biology, and materials science .

Biological Activity

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride (CAS No. 143054-85-7) is a quaternary ammonium compound that has gained attention for its diverse biological activities and applications in various fields such as medicine, materials science, and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

Pyridinium chloride is characterized by a pyridinium ring with a dimethylamino group and a trimethoxysilylpropyl group. Its unique structure imparts both ionic and covalent reactivity, making it versatile for numerous applications.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₈ClN₂O₃Si
  • Molecular Weight: 320.89 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biomolecules through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks that modify surfaces for enhanced biocompatibility.

Key Mechanisms:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties against bacteria, fungi, and viruses. It disrupts microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of the microbial cell walls .
  • Biocompatibility Enhancement: The siloxane networks formed can improve the biocompatibility of surfaces used in medical devices or implants.

Biological Activity

Recent studies have highlighted various biological activities associated with Pyridinium chloride:

  • Antimicrobial Properties:
    • Exhibits broad-spectrum antimicrobial activity against pathogens such as Salmonella typhimurium and influenza viruses.
    • A study demonstrated a significant reduction in bacterial counts on surfaces treated with the compound over a period of seven days .
  • Antiviral Effects:
    • Research indicates potential antiviral effects, particularly in the context of surface-coating disinfectants where it forms protective layers against viral contamination .
  • Biological Modifications:
    • Used in modifying biomolecules for drug delivery systems, enhancing their stability and efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of Pyridinium chloride on personal protective equipment (PPE) surfaces. The results showed:

  • A 115-fold reduction in bacterial counts after treatment.
  • Sustained antimicrobial activity lasting up to seven days post-application .

Case Study 2: Surface Coating Applications
In another investigation, the compound was applied as a surface-coating disinfectant. It was shown to significantly reduce viral loads on treated surfaces compared to untreated controls, showcasing its potential for use in infection control strategies .

Comparative Analysis

Compound NameAntimicrobial ActivityMechanism of ActionApplications
This compoundBroad-spectrum (bacteria & viruses)Disruption of cell membranesMedical devices, surface coatings
Quaternary Ammonium Compounds (QACs)Variable efficacyMembrane disruptionDisinfectants, antiseptics
Trimethoxysilyl CompoundsLimited antimicrobial activitySurface modificationAdhesives, sealants

Properties

IUPAC Name

N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODKNJMXYHFJDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455969
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143054-85-7
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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